5-((tert-Butylamino)methyl)pyrimidin-2-amine
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Overview
Description
5-((tert-Butylamino)methyl)pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a tert-butylamino group and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butylamino)methyl)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with tert-butylamine and formaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the tert-butylamine displaces the chlorine atom on the pyrimidine ring, followed by the addition of formaldehyde to form the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butylamino)methyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present on the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-((tert-Butylamino)methyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-((tert-Butylamino)methyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. The specific pathways involved depend on the biological context and the target molecule. For example, it may inhibit enzyme activity by blocking substrate binding or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylpyrimidine: Similar structure but lacks the tert-butylamino group.
2-Amino-5-bromopyrimidine: Contains a bromine atom instead of the tert-butylamino group.
5-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of the tert-butylamino group.
Uniqueness
5-((tert-Butylamino)methyl)pyrimidin-2-amine is unique due to the presence of the tert-butylamino group, which imparts specific steric and electronic properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar pyrimidine derivatives.
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-[(tert-butylamino)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C9H16N4/c1-9(2,3)13-6-7-4-11-8(10)12-5-7/h4-5,13H,6H2,1-3H3,(H2,10,11,12) |
InChI Key |
KVGLHKRFDIQDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CN=C(N=C1)N |
Origin of Product |
United States |
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